molecular formula C₂₄H₃₅D₅O₄ B1150682 3β-Ursodeoxycholic Acid-d5

3β-Ursodeoxycholic Acid-d5

Cat. No.: B1150682
M. Wt: 397.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3β-Ursodeoxycholic Acid-d5 is a deuterium-labeled analog of ursodeoxycholic acid (UDCA), serving as a critical tool for quantitative analysis in biomedical research. This compound is designed for use as an internal standard in advanced analytical techniques such as LC-MS, GC-MS, and NMR, enabling precise tracking and measurement of UDCA and its metabolites in complex biological systems. The research value of this compound is rooted in the well-established mechanisms of its parent compound, UDCA. In research models, UDCA has demonstrated the ability to protect hepatocytes and cholangiocytes from bile acid-induced damage by mitigating oxidative stress and preserving mitochondrial function . It acts as a cytoprotective and anti-apoptotic agent, helping to maintain cell integrity. Furthermore, UDCA exhibits choleretic effects by stimulating impaired biliary secretion, which is a key area of investigation in cholestatic liver diseases . Another significant research application is its role in modulating the bile acid pool; UDCA competitively displaces more hydrophobic and potentially toxic endogenous bile acids, thereby reducing cholesterol saturation of bile and offering insights into gallstone dissolution mechanisms . The deuterated form, this compound, allows researchers to accurately explore these pathways, providing deeper insights into the pharmacokinetics, metabolic fate, and biological interactions of UDCA in vitro.

Properties

Molecular Formula

C₂₄H₃₅D₅O₄

Molecular Weight

397.6

Synonyms

(3β,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5;  3β,7β-Dihydroxy-5β-cholan-24-oic Acid-d5;  3β,7β-Dihydroxy-5β-cholanic Acid-d5;  3β,7β-Dihydroxy-5β-cholanoic Acid-d5;  Isoursodeoxycholic Acid-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization of 3β Ursodeoxycholic Acid D5

Deuteration Strategies for Bile Acid Synthesis

The introduction of deuterium (B1214612) atoms into the bile acid scaffold is a key step in the synthesis of 3β-Ursodeoxycholic Acid-d5. This process can be achieved through various selective techniques, often in combination with chemoenzymatic methods to enhance specificity.

Selective Deuterium Incorporation Techniques

The synthesis of this compound, with its molecular formula C24H35D5O4, necessitates the precise introduction of five deuterium atoms. A plausible and efficient strategy involves the use of deuterated reducing agents during the reduction of keto functionalities. A common precursor for the synthesis of 3β-ursodeoxycholic acid is ursodeoxycholic acid (UDCA) itself. The synthetic pathway typically involves the protection of the existing hydroxyl groups and the carboxylic acid, followed by oxidation of the 3α-hydroxyl group to a ketone. Subsequent reduction of this 3-oxo intermediate with a deuterium-donating reagent, such as sodium borodeuteride (NaBD4), can introduce a deuterium atom at the C-3 position.

To achieve the incorporation of five deuterium atoms, a more complex precursor is likely utilized, such as a diketo- or triketo-bile acid derivative. The reduction of these multiple keto groups with a deuterated hydride source would lead to the introduction of deuterium at specific positions on the steroid nucleus. For instance, starting from a 3,7-dioxocholanoic acid methyl ester, reduction with NaBD4 would introduce deuterium at both the C-3 and C-7 positions. Further deuteration could be achieved at other strategic locations on the bile acid backbone or the side chain through methods like catalytic deuterium gas exchange on a protected intermediate containing unsaturation, or through enolate formation and quenching with a deuterium source.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a high degree of selectivity in bile acid modifications. While a purely chemoenzymatic route for this compound is not prominently documented, the principles of this approach are highly relevant. Enzymes such as hydroxysteroid dehydrogenases (HSDHs) can be used for the stereoselective oxidation and reduction of hydroxyl and keto groups at specific positions on the steroid nucleus.

For example, a 3α-HSDH could be used to oxidize the 3α-hydroxyl group of a UDCA precursor to a 3-oxo group. Following this enzymatic oxidation, a chemical reduction using a deuterated reagent would yield the 3β-deuterated product. This combination of enzymatic selectivity and chemical deuteration allows for precise isotopic labeling. Similarly, other HSDHs specific for different positions (e.g., 7β-HSDH) could be employed in concert with chemical steps to achieve the desired deuteration pattern on the UDCA scaffold.

Chemical Modifications and Esterification of the Ursodeoxycholic Acid Scaffold

The synthesis of this compound from a readily available starting material like ursodeoxycholic acid involves a series of chemical modifications. A key transformation is the inversion of the stereochemistry at the C-3 position from the natural α-configuration to the β-configuration. This is typically achieved through an oxidation-reduction sequence.

A general synthetic scheme for obtaining the 3β-hydroxy configuration involves:

Protection of reactive groups: The carboxylic acid at C-24 and the 7β-hydroxyl group of UDCA are protected to prevent unwanted side reactions. The carboxylic acid is commonly converted to a methyl ester by reaction with methanol (B129727) in the presence of an acid catalyst. The hydroxyl groups can be protected by forming esters, for example, with acetic anhydride.

Selective deprotection: The protecting group at the 3-position is selectively removed to expose the 3α-hydroxyl group.

Oxidation: The free 3α-hydroxyl group is oxidized to a 3-oxo (keto) group using a suitable oxidizing agent.

Stereoselective reduction: The 3-oxo group is then reduced to a 3β-hydroxyl group. This step is crucial for establishing the desired stereochemistry. The choice of reducing agent can influence the stereochemical outcome. To produce the deuterated compound, a deuterated reducing agent is used in this step.

Deprotection: Finally, the protecting groups on the 7β-hydroxyl and the carboxylic acid are removed to yield 3β-ursodeoxycholic acid.

Formation of Methyl and Other Ester Derivatives

Esterification of the carboxylic acid group at the C-24 position is a common initial step in the synthesis of this compound. This is primarily done to protect the carboxylic acid from participating in subsequent reactions. The methyl ester is the most common derivative formed due to the ready availability and reactivity of methanol. This reaction is typically carried out under acidic conditions, for instance, by refluxing the bile acid in methanol with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.

Other ester derivatives, such as ethyl or benzyl (B1604629) esters, can also be prepared if different solubility or reactivity properties are required for subsequent synthetic steps. The choice of the ester group can also influence the ease of the final deprotection step.

Introduction of Other Functional Groups for Research Applications

While the focus here is on this compound, the ursodeoxycholic acid scaffold is a versatile platform for the introduction of various functional groups for diverse research purposes. For instance, the hydroxyl groups can be converted to ethers, or replaced with other functionalities like amino groups. These modifications can be used to create bile acid conjugates with fluorescent tags, biotin, or other reporter molecules for use in biochemical and cell-based assays. The carboxylic acid side chain can also be modified to create amides or other derivatives, which can alter the biological activity or be used for conjugation to other molecules. These chemical modifications allow for the development of a wide range of molecular probes to study the biological roles of bile acids.

Characterization and Purity Assessment of Synthesized this compound

The successful synthesis of this compound must be confirmed through rigorous analytical characterization to verify its chemical structure, isotopic enrichment, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the molecular weight and isotopic labeling of the synthesized compound. For this compound, the expected molecular weight would be approximately 397.6 g/mol , reflecting the incorporation of five deuterium atoms in place of five protons compared to the unlabeled compound (molecular weight approx. 392.6 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. The fragmentation of deuterated bile acids will show characteristic mass shifts in the fragment ions compared to their unlabeled counterparts, which can help to confirm the locations of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for elucidating the detailed chemical structure and confirming the positions of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration at specific sites.

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for carbons directly bonded to deuterium will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the unlabeled compound.

²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, providing further confirmation of successful labeling.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be used to separate this compound from any starting materials, non-deuterated species, and other impurities. The purity is determined by the percentage of the main peak area relative to the total peak area.

Gas Chromatography (GC): After derivatization to form volatile esters (e.g., methyl ester, trimethylsilyl (B98337) ether), GC coupled with mass spectrometry (GC-MS) can also be used for purity analysis and to confirm the identity of the compound.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended research applications.

Interactive Data Table: Analytical Characterization of this compound

Analytical TechniqueExpected ResultsPurpose
Mass Spectrometry (MS) Molecular ion peak corresponding to C24H35D5O4 (approx. m/z 397.6)Confirmation of molecular weight and isotopic incorporation.
Tandem MS (MS/MS) Fragmentation pattern with mass shifts indicative of deuterium locations.Structural elucidation and confirmation of deuteration sites.
¹H NMR Spectroscopy Disappearance or significant reduction of proton signals at deuterated positions.Confirmation of the positions of deuterium labeling.
¹³C NMR Spectroscopy Characteristic multiplets for deuterated carbons.Structural confirmation.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.Purity assessment.

Analytical Techniques for Isotopic Purity Verification

Ensuring the isotopic purity of this compound is critical for its application, particularly when used as an internal standard in quantitative analysis. rsc.org High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose. rsc.orgnih.gov

Mass Spectrometry (MS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for determining isotopic enrichment. nih.govresearchgate.net It can accurately resolve and assign the hydrogen/deuterium (H/D) isotopolog ions (from D₀ to D₅). The isotopic purity is calculated based on the relative abundance of these isotopologs in the mass spectrum. nih.gov For quantitative applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently used. nih.govnssresearchjournal.com The deuterated standard allows for precise quantification by correcting for variations during sample preparation and analysis. restek.com

Table 1: Mass Spectrometry Parameters for the Analysis of Ursodeoxycholic Acid and its Deuterated Analogues
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Ursodeoxycholic Acid (UDCA)Negative ESI391.3373.5 tandfonline.com
Ursodeoxycholic Acid-d4 (UDCA-d4)Negative ESI395.3377.1 tandfonline.com
Glycoursodeoxycholic Acid (GUDCA)Negative ESI448.573.7 tandfonline.com
Tauroursodeoxycholic Acid (TUDCA)Negative ESI498.380.0 nssresearchjournal.com
Table 2: Principles of NMR Spectroscopy for Isotopic Purity Verification
NMR TechniquePrinciple of AnalysisInformation ObtainedReference
¹H NMRObservation of proton signals.Confirms the absence of protons at deuterated sites. Allows for calculation of isotopic enrichment at specific positions by comparing signal integrals. rsc.org
¹³C NMRObservation of carbon signals.Deuterium substitution causes splitting of adjacent ¹³C signals (isotopic shift), confirming the location of the label. nih.gov
²H NMRDirect observation of deuterium nuclei.Provides a direct spectrum of the incorporated deuterium atoms, confirming their presence and chemical environment. wikipedia.org
2D NMR (e.g., HSQC, HMBC)Correlation of signals from different nuclei (e.g., ¹H-¹³C).Confirms the overall molecular structure and connectivity, ensuring no unintended rearrangements occurred during synthesis. nih.gov

Stereochemical Integrity and Epimerization Considerations

Maintaining the correct stereochemistry at all chiral centers, particularly the 3β configuration, is paramount. The stereochemical integrity of the final product is typically verified using chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC), especially with chiral stationary phases, can effectively separate different stereoisomers, including the 3β-epimer (iso-UDCA) from the 3α-epimer (UDCA) and other related bile acids. researchgate.net NMR spectroscopy is also a definitive method for confirming stereochemistry. The spatial orientation of the hydroxyl group at C-3 influences the chemical shift and coupling constants of the adjacent protons, providing a distinct spectral signature for the 3β-epimer compared to the 3α-epimer. nih.gov

Epimerization is a significant consideration in the synthesis and handling of 3β-Ursodeoxycholic Acid. Epimerization of bile acids can occur at the C-3 or C-7 positions, typically proceeding through an oxidation-reduction sequence involving a keto intermediate. nih.govoup.com The conversion of UDCA (3α-OH) to its 3β-epimer, iso-UDCA, has been observed in vivo, proceeding through the 3-oxo-7β-hydroxy-5β-cholan-24-oic acid intermediate. nih.gov This highlights the critical nature of the reduction step of the 3-keto group during synthesis. The choice of reducing agent and reaction conditions must be carefully controlled to selectively produce the 3β-epimer and minimize the formation of the thermodynamically more stable 3α-epimer. Any potential for epimerization during storage or analysis must also be considered, and conditions such as extreme pH or high temperatures should be avoided to maintain the stereochemical integrity of the compound.

Advanced Analytical Applications and Method Development Using 3β Ursodeoxycholic Acid D5

Quantitative Mass Spectrometry (MS) Techniques

Quantitative mass spectrometry has become the gold standard for the analysis of bile acids in complex biological matrices. nih.gov The structural similarity among bile acid isomers necessitates a high degree of selectivity, which is effectively provided by tandem mass spectrometry (MS/MS). nih.govrestek.com In this context, 3β-Ursodeoxycholic Acid-d5 plays a pivotal role as an internal standard to ensure the accuracy and reproducibility of quantitative workflows.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bile Acid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the comprehensive analysis of bile acid profiles in various biological samples, including plasma, serum, urine, and feces. nih.govnih.gov The method's high sensitivity and specificity allow for the simultaneous quantification of a large number of bile acid species, including primary, secondary, and conjugated forms. nih.govamazonaws.com

In a typical LC-MS/MS workflow for bile acid profiling, a reverse-phase C18 column is often employed for chromatographic separation. medpace.com The separation is critical for resolving isobaric and isomeric bile acids, which have the same mass-to-charge ratio but different structures and retention times. nih.gov Detection is commonly performed using an electrospray ionization (ESI) source in the negative ion mode, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. medpace.comnssresearchjournal.com The MRM transitions, which are specific precursor-to-product ion fragmentations for each analyte, provide a high degree of selectivity.

Deuterated internal standards, such as this compound, are added to the samples at the beginning of the sample preparation process. nih.gov This allows for the correction of variability introduced during sample extraction, chromatographic separation, and ionization. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest helps to compensate for matrix effects, which are a common source of inaccuracy in quantitative bioanalysis. thermofisher.com

Table 1: Representative LC-MS/MS Parameters for Bile Acid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ursodeoxycholic Acid (UDCA)391.3391.3
Glycoursodeoxycholic Acid (GUDCA)448.3448.3
Tauroursodeoxycholic Acid (TUDCA)498.379.9
This compound 396.3 396.3

This table is for illustrative purposes and specific parameters may vary based on the instrument and method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid and Bile Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of steroids and bile acids. shimadzu.comfrontiersin.org While LC-MS/MS is often preferred for its ability to analyze conjugated bile acids directly, GC-MS offers excellent chromatographic resolution for unconjugated species. nih.gov A key consideration for GC-MS analysis is the need for derivatization to increase the volatility and thermal stability of the bile acids. shimadzu.com This typically involves methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com

In GC-MS methods, this compound can be used as an internal standard, undergoing the same derivatization process as the endogenous analytes. The use of an internal standard is critical for correcting variations in derivatization efficiency and injection volume. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized bile acids.

Role of this compound as an Internal Standard in Metabolomics

This compound serves as an ideal internal standard for its non-deuterated counterpart in metabolomic studies of bile acid metabolism. nih.govnih.gov Its key advantages include:

Chemical and Physical Similarity: It is chemically identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis.

Co-elution: It co-elutes with the target analyte, providing the most accurate correction for matrix effects at the point of elution.

Distinct Mass: The mass difference due to deuterium (B1214612) labeling allows for its clear differentiation from the endogenous compound by the mass spectrometer without interfering with its quantification.

By incorporating this compound, researchers can achieve more reliable and comparable data across different samples and studies, which is crucial for identifying subtle metabolic changes associated with disease or therapeutic interventions.

Sample Preparation and Matrix Effects in Deuterated Bile Acid Analysis

The accuracy of quantitative bile acid analysis is heavily dependent on the efficiency and reproducibility of the sample preparation process. The goal is to isolate the analytes of interest from the complex biological matrix while minimizing the loss of the analytes and the introduction of interfering substances.

Extraction Protocols for Biological Matrices (e.g., cell cultures, animal tissues, excreta)

The choice of extraction protocol depends on the nature of the biological matrix. nih.gov

Cell Cultures: For cell cultures, a common method involves the addition of the internal standard, such as this compound, directly to the cell lysate, which is often prepared using methanol (B129727). researchgate.net

Animal Tissues: Tissues, such as liver, are typically homogenized and then extracted with an organic solvent like ethanol. researchgate.net Lyophilization of the tissue prior to extraction can also be employed. researchgate.net

Excreta (Feces): Fecal samples present a particularly challenging matrix due to their heterogeneity. mdpi.com Extraction often involves homogenization in a solvent such as ethanol, followed by sonication and heating to improve extraction efficiency. Solid-phase extraction (SPE) is frequently used for further cleanup of the extracts.

A widely used technique for plasma and serum samples is protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol. medpace.comnssresearchjournal.com For more complex matrices or when a higher degree of purification is required, solid-phase extraction (SPE) is often employed. nih.gov

Optimization for High-Throughput Quantitative Analysis

The demand for analyzing large numbers of samples in clinical and research settings has driven the development of high-throughput analytical methods. nih.gov Key strategies for optimizing throughput include:

Simplified Sample Preparation: Automation of liquid handling and the use of 96-well plate formats for protein precipitation or SPE can significantly increase sample processing speed. medpace.com

Rapid Chromatographic Methods: The use of ultra-high-performance liquid chromatography (UHPLC) with shorter columns and faster gradient elution can reduce run times to under 10 minutes per sample without compromising the separation of key bile acids. restek.com

Multiplexing: In some cases, samples can be derivatized with different isotopic labels, allowing for the pooling of multiple samples into a single analytical run, thereby increasing throughput. researchgate.net

The use of robust internal standards like this compound is especially critical in high-throughput settings to maintain data quality and ensure reliable quantification despite the accelerated analytical pace.

Method Validation and Performance Characteristics in Deuterated Bile Acid Assays

The use of deuterated internal standards, such as this compound, is fundamental to the development of robust and reliable bioanalytical methods for the quantification of bile acids. Method validation is a critical process that ensures the analytical procedure is suitable for its intended purpose. This involves a thorough evaluation of several performance characteristics to guarantee that the method is accurate, precise, and reproducible. In assays quantifying endogenous compounds like ursodeoxycholic acid (UDCA) and its metabolites, stable isotope-labeled internal standards are crucial for correcting variability during sample preparation and analysis. nssresearchjournal.comnih.gov

Precision, Accuracy, and Linearity Evaluations

The validation of analytical methods for bile acids using deuterated standards like this compound consistently demonstrates high levels of precision, accuracy, and linearity across various biological matrices. Precision is typically assessed at intra-day (repeatability) and inter-day (intermediate precision) levels, while accuracy is determined by comparing measured concentrations against nominal values in quality control (QC) samples. iosrphr.orgnih.gov Linearity is established by analyzing a series of calibration standards over a defined concentration range.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated for UDCA and its conjugated metabolites, using their corresponding deuterated internal standards, show excellent performance. nssresearchjournal.comnih.gov For instance, one validated UHPLC-MS/MS method reported consistent and reproducible within-batch and between-batch precision and accuracy. nssresearchjournal.com Another study found that for all levels tested, both intra- and inter-assay coefficients of variation (CVs) were below 10%, with accuracies falling between 85% and 115%. nih.gov Such methods are proven to be selective, without significant matrix or residual effects. nih.govnih.gov

Linearity is a critical parameter, and assays for bile acids typically exhibit a wide dynamic range. Validated calibration curves for UDCA and its metabolite glycoursodeoxycholic acid (GUDCA) have shown linearity from 15 to 10,000 ng/mL, while the range for tauroursodeoxycholic acid (TUDCA) was 5 to 500 ng/mL. nih.govnih.govresearchgate.net Another method reported a validated range of 100 to 10,000 ng/mL for UDCA. nssresearchjournal.com The coefficient of determination (r²) for these calibration curves is consistently high, often greater than 0.99. nih.govmdpi.com

However, the purity of the deuterated internal standard is paramount for achieving accurate and linear results. A study evaluating the use of ursodiol-d5 found a significant impurity of unlabeled ursodiol (>7%), which compromised the linearity of the assay. nih.gov This highlights the necessity of scrutinizing the isotopic purity of internal standards during method development to avoid analytical issues. nih.gov

The table below summarizes typical performance characteristics from validated methods for bile acids using deuterated internal standards.

Parameter Analyte Performance Characteristic Source
Linearity UDCA / GUDCA15 - 10,000 ng/mL nih.govnih.gov
TUDCA5 - 500 ng/mL nih.govnih.gov
UDCA100 - 10,000 ng/mL nssresearchjournal.com
General Bile Acids5 - 5,000 ng/mL (r² > 0.99) nih.gov
Accuracy General Bile Acids85% - 115% nih.gov
UDCARecovery: 99.2% - 101.3% iosrphr.org
Precision General Bile AcidsIntra- & Inter-assay CV < 10% nih.gov
LLOQCV < 20% nih.govnih.gov

Stability and Reproducibility of Analytical Methods

The stability of analytes in biological samples under various storage and handling conditions is a cornerstone of reliable bioanalysis. Analytical methods developed for bile acids using deuterated internal standards are rigorously tested to ensure that the concentration of the analytes remains unchanged from sample collection to analysis. These stability evaluations typically include freeze-thaw cycles, short-term stability at room temperature, and long-term stability under frozen conditions.

Research has demonstrated the high stability of bile acids in processed samples. In one validation study, bile acid extracts were analyzed immediately and then reanalyzed after being stored at 4°C for one week, with variations lower than 10%, confirming their stability under these conditions. mdpi.com Another comprehensive validation found that various bile acid species were stable for 15 days at room temperature, 4°C, and -20°C. nih.gov The use of deuterated internal standards like this compound is key to ensuring the reproducibility of these stability assessments, as they effectively compensate for any minor degradation or variability during sample processing and injection. nssresearchjournal.com

Reproducibility is a measure of the consistency of results over time and between different analytical runs. Methods employing deuterated standards for bile acid quantification are noted for their high reproducibility. nssresearchjournal.comnih.govnih.gov The consistent performance of within-batch and between-batch precision and accuracy analyses confirms the reproducibility of these methods for high-throughput clinical studies and therapeutic drug monitoring. nssresearchjournal.com The ability to reliably reproduce results is essential for comparing data between different studies and for long-term clinical monitoring. nih.gov

The following table summarizes findings on the stability of bile acids from relevant validation studies.

Condition Matrix Duration Finding Source
Post-Extraction Storage Plasma & Liver Extracts1 WeekStable at 4°C (Variation < 10%) mdpi.com
Long-Term Storage Serum15 DaysStable at Room Temperature nih.gov
Serum15 DaysStable at 4°C nih.gov
Serum15 DaysStable at -20°C nih.gov

Mechanistic Research Applications of 3β Ursodeoxycholic Acid D5 in Biological Systems Excluding Clinical Human Trials

Investigations into Bile Acid Metabolism and Enterohepatic Circulation

The enterohepatic circulation is a dynamic process involving the synthesis, secretion, intestinal reabsorption, and hepatic uptake of bile acids. droracle.ainih.gov Deuterated tracers like 3β-UDCA-d5 are instrumental in dissecting the kinetics and regulation of this system in experimental models.

The synthesis of primary bile acids from cholesterol is a multi-step enzymatic process occurring in the liver. nih.govresearchgate.net Stable isotope tracers are fundamental to elucidating these pathways. By introducing 3β-UDCA-d5 into cellular models, such as hepatoma cell lines (e.g., HepG2), or administering it to animal models, researchers can track its metabolic fate. nih.gov This allows for the precise identification and quantification of downstream metabolites. For instance, the conversion of the administered deuterated compound into its conjugated forms, such as tauro-3β-ursodeoxycholic acid-d5 and glyco-3β-ursodeoxycholic acid-d5, can be monitored over time. This provides direct evidence of the activity of specific enzymes and pathways involved in bile acid amidation. mdpi.com This approach helps to map the complex network of bile acid synthesis and interconversion, revealing how the bile acid pool is modified under various physiological conditions. nih.gov

The gut microbiota extensively metabolizes primary bile acids into secondary bile acids, significantly increasing the chemical diversity of the bile acid pool. nih.gov These microbial transformations include deconjugation, dehydroxylation, oxidation, and epimerization. nih.govnih.gov The use of 3β-UDCA-d5 in animal models or in vitro fecal fermentation systems allows for unambiguous tracking of these microbial activities. When 3β-UDCA-d5 is administered, its appearance and the subsequent formation of its deuterated metabolites in the colon and feces can be measured. For example, the conversion of 3β-UDCA-d5 to deuterated lithocholic acid (LCA-d5) would demonstrate 7-dehydroxylation activity by specific gut bacteria, such as those from the Clostridium genus. nih.gov This provides a powerful method for understanding the functional capacity of the gut microbiome and how it influences the host's bile acid profile. researchgate.net

Table 1: Key Microbial Transformations of Bile Acids Investigated Using Deuterated Tracers
Transformation TypeDescriptionKey Microbial Genera InvolvedExample Metabolite from UDCA
DeconjugationRemoval of glycine (B1666218) or taurine (B1682933) amino acid conjugate.Bacteroides, Clostridium, Lactobacillus, BifidobacteriumUrsodeoxycholic Acid (from TUDCA or GUDCA)
Oxidation/EpimerizationConversion of hydroxyl groups between α and β orientations via a keto-intermediate.Clostridium, Ruminococcus, Collinsella7-keto-lithocholic acid, Chenodeoxycholic acid
7-DehydroxylationRemoval of the hydroxyl group at the C7 position.Clostridium, EubacteriumLithocholic Acid (LCA)

Bile acid homeostasis is maintained by a coordinated network of transporters in the liver and intestine that mediate their movement through the enterohepatic circulation. nih.gov Studies in mice have shown that administration of UDCA can accelerate this circulation. nih.gov Using a deuterated tracer like 3β-UDCA-d5 allows for kinetic "pulse-chase" experiments in non-human models. After administration, the labeled bile acid's movement can be tracked through different compartments, including the liver, gallbladder, intestine, and portal circulation. nih.gov This enables the calculation of critical parameters such as intestinal transit time, reabsorption efficiency, and hepatic uptake rates. Research has shown that UDCA administration can increase the expression of key bile acid transporters, an effect that can be precisely quantified by measuring the flux of deuterated tracers. nih.govnih.gov

Table 2: Example of UDCA's Effect on Key Bile Acid Transporters in Mouse Models nih.gov
TransporterLocationFunctionEffect of UDCA Administration
ASBT (Apical Sodium-dependent Bile Acid Transporter)IleumReabsorption of bile acids from the intestine.Increased Expression
BSEP (Bile Salt Export Pump)Liver (Canalicular Membrane)Secretion of bile acids from hepatocytes into bile.Increased Expression
NTCP (Na+-taurocholate Cotransporting Polypeptide)Liver (Basolateral Membrane)Uptake of bile acids from portal blood into hepatocytes.Increased Expression

In animal models of metabolic diseases, such as cholestasis, non-alcoholic fatty liver disease (NAFLD), and diabetes, bile acid metabolism is often dysregulated. mdpi.comencyclopedia.pubplos.org Deuterated tracers are invaluable for identifying the specific metabolic nodes that are altered. By administering 3β-UDCA-d5 to a disease model (e.g., a mouse model of cholestasis) and a healthy control, researchers can compare the metabolic fates of the tracer. mdpi.com Such studies can reveal impaired hepatic conjugation, reduced biliary secretion, altered microbial metabolism, or inefficient intestinal reabsorption, providing critical insights into the pathophysiology of the disease. These findings help to pinpoint specific enzymes or transporters as potential therapeutic targets.

Molecular and Cellular Receptor Interactions

Bile acids are not only digestive surfactants but also signaling molecules that activate nuclear receptors, most notably the Farnesoid X Receptor (FXR). researchgate.netnih.gov This receptor is a key regulator of bile acid, lipid, and glucose homeostasis. nih.gov

Unlike primary bile acids such as chenodeoxycholic acid (CDCA), which are potent FXR agonists, UDCA is recognized as an FXR antagonist. nih.govresearchgate.net Labeled forms of UDCA can be used in competitive binding assays to study its interaction with the FXR ligand-binding domain. In cellular and animal models, the antagonistic properties of UDCA are investigated by observing its effects on FXR-regulated gene expression. nih.govh1.co Administration of UDCA has been shown to inhibit intestinal FXR signaling. nih.gov This leads to reduced expression of the FXR target gene, Fibroblast Growth Factor 15 (FGF15, the mouse ortholog of human FGF19). nih.govnih.gov Reduced FGF15 signaling to the liver, in turn, leads to increased expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govh1.co The use of 3β-UDCA-d5 allows researchers to correlate the concentration of the tracer and its metabolites in specific tissues with these changes in gene expression, providing a clear link between the compound and its molecular effects. mdpi.com

Table 3: Impact of UDCA-Mediated FXR Antagonism on Target Genes and Metabolic Pathways nih.govnih.govnih.govh1.co
Target Gene/PathwayTissueTypical Regulation by FXR AgonistsObserved Effect of UDCA (FXR Antagonist)Metabolic Consequence
FGF15/19IntestineUpregulationDownregulationReduced negative feedback on hepatic bile acid synthesis.
CYP7A1LiverDownregulation (via FGF19 and SHP)UpregulationIncreased bile acid synthesis from cholesterol.
SHP (Small Heterodimer Partner)Liver/IntestineUpregulationNo induction or downregulationReduced repression of bile acid and lipid synthesis genes.
Hepatic Lipogenesis (e.g., SREBP-1c, SCD)LiverDownregulationUpregulation / DisinhibitionPotential for increased hepatic triglyceride content.

G Protein-Coupled Bile Acid-Activated Receptor (TGR5/GP-BAR) Modulation Studies

There is no available research in the provided search results detailing studies on the modulation of the G protein-coupled bile acid-activated receptor (TGR5/GP-BAR) by 3β-Ursodeoxycholic Acid-d5. The extensive body of work on TGR5 activation by bile acids focuses on other molecules, such as lithocholic acid, chenodeoxycholic acid, and standard ursodeoxycholic acid. nih.govnih.gov

Interactions with Other Nuclear Receptors (e.g., PXR, CAR, VDR) in Bile Acid Signaling

No studies were found that investigate the interactions of this compound with nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), or Vitamin D Receptor (VDR) in the context of bile acid signaling. Research into the activation of these receptors typically involves standard bile acids and xenobiotics. nih.govnih.gov

Modulation of Cellular and Biological Processes in vitro and in Animal Models

Effects on Lipid and Glucose Homeostasis Pathways in Cellular Models

The current body of scientific literature does not provide specific data on the effects of this compound on lipid and glucose homeostasis pathways in cellular models. Studies on bile acid-mediated regulation of metabolism focus on the actions of standard UDCA and other primary and secondary bile acids. mdpi.com

Influence on Inflammatory Pathways and Apoptosis in Cellular Models

Limited in vitro data exists regarding the biological activity of 3β-Ursodeoxycholic Acid (isoursodeoxycholic acid). A study examining the metabolism of isoUDCA in human subjects also reported a finding from a human hepatoblastoma cell line, Hep G2. In this cellular model, isoUDCA was found to be cytoprotective against cell injuries induced by ethanol. nih.gov This protective effect suggests a potential influence on modulating pathways related to cellular damage and apoptosis. However, further mechanistic studies are required to elucidate the specific pathways involved.

Table 1: In Vitro Cytoprotective Effects of 3β-Ursodeoxycholic Acid (isoUDCA)

CompoundCell ModelInduced InjuryObserved EffectReference
3β-Ursodeoxycholic Acid (isoUDCA)Hep G2 (Human hepatoblastoma cell line)EthanolCytoprotective nih.gov

Microbial Interaction and Antibacterial Activity in vitro and in Animal Models

There is no available research describing the microbial interactions or potential antibacterial activity of this compound in either in vitro or animal models.

Investigations into Cholesterol Solubility and Gallstone Pathogenesis Mechanisms in vitro

No investigations into the effects of this compound on cholesterol solubility or the mechanisms of gallstone pathogenesis were found in the available literature. The established role of bile acids in dissolving cholesterol gallstones is attributed to standard ursodeoxycholic acid, which reduces the cholesterol saturation of bile. drugbank.comyoutube.com

Comparative Studies and Structural Activity Relationships of Deuterated Bile Acids

Comparison of 3β-Ursodeoxycholic Acid-d5 with Non-Deuterated Ursodeoxycholic Acid in Research Models

In research settings, this compound is primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart, ursodeoxycholic acid (UDCA), in biological matrices. nssresearchjournal.comdovepress.comnih.gov The fundamental principle behind this application is that the deuterated and non-deuterated forms exhibit nearly identical physicochemical properties and, therefore, behave similarly during sample preparation and analysis, such as extraction and chromatographic separation. dovepress.com This co-elution allows for the correction of any sample loss or variation in ionization efficiency during mass spectrometry, leading to more precise and reliable measurements. nssresearchjournal.com

While the primary use of this compound is as an analytical tool, its metabolic fate in comparison to non-deuterated UDCA is of significant interest. Studies on the metabolism of UDCA have shown that it can be converted to various derivatives in the body. For instance, oral administration of UDCA in mice leads to an increase in its derivatives, including 3β-ursodeoxycholic acid (β-UDCA). frontiersin.org Furthermore, research on isoursodeoxycholic acid (isoUDCA), the 3β-epimer of UDCA, has demonstrated that it is extensively converted to UDCA in the liver, suggesting that it acts as a pro-drug for UDCA. nih.gov These metabolic transformations are crucial to consider when using this compound as a tracer, as the deuterium (B1214612) label may be present on these metabolic products.

The pharmacokinetic profiles of deuterated and non-deuterated UDCA are expected to be very similar. Studies comparing different formulations of UDCA have established its pharmacokinetic parameters, such as maximum plasma concentration (Cmax) and time to reach maximum concentration (tmax). globalresearchonline.netsemanticscholar.org Although specific pharmacokinetic studies directly comparing this compound and UDCA are not extensively published, the use of deuterated UDCA as an internal standard in pharmacokinetic studies of UDCA implies that their absorption, distribution, metabolism, and excretion (ADME) characteristics are closely matched. nih.gov

Table 1: Comparative Applications of this compound and Ursodeoxycholic Acid in Research

FeatureThis compoundUrsodeoxycholic Acid (UDCA)
Primary Research Use Internal standard for quantification of UDCATherapeutic agent and subject of metabolic and pharmacokinetic studies
Analytical Behavior Co-elutes with UDCA in chromatographyAnalyte of interest
Metabolic Fate Expected to follow similar metabolic pathways as UDCAMetabolized to various derivatives, including taurine (B1682933) and glycine (B1666218) conjugates
Pharmacokinetics Assumed to have a similar profile to UDCA for use as an internal standardWell-characterized pharmacokinetic parameters

Differentiation from Other Deuterated Bile Acid Isomers and Conjugates in Metabolic and Analytical Studies

The ability to distinguish between different bile acid isomers and their conjugates is critical for understanding their distinct biological roles. This is particularly true for deuterated analogs used in tracer studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids, offering the necessary resolution and specificity to separate and identify closely related structures. nih.gov

The differentiation of this compound from other deuterated bile acid isomers, such as deuterated chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and their various conjugates, relies on a combination of chromatographic separation and mass spectrometric fragmentation patterns. nih.govnih.gov While some isomers can be separated chromatographically, others that co-elute can be distinguished by their unique product ions upon collision-induced dissociation (CID). nih.gov For example, the fragmentation of the steroid skeleton can provide information about the position of hydroxyl groups, allowing for the differentiation of isomers like 3α,7β-dihydroxy (UDCA) and 3α,7α-dihydroxy (CDCA) bile acids. nih.gov

In metabolic studies, the use of deuterated tracers like this compound allows for the tracking of its conversion to other bile acids. For instance, studies have shown that UDCA can be metabolized to tauroursodeoxycholic acid (TUDCA) and glycoursodeoxycholic acid (GUDCA). nih.govnih.gov By using a deuterated form of UDCA, researchers can follow the metabolic pathways and quantify the formation of these conjugates without interference from the endogenous pool of these compounds. The mass shift introduced by the deuterium label allows for the selective detection of the tracer and its metabolites. nih.gov

Table 2: Analytical Techniques for Differentiating Deuterated Bile Acid Isomers

Analytical TechniquePrinciple of DifferentiationApplication in Bile Acid Analysis
Liquid Chromatography (LC) Separation based on physicochemical properties (e.g., polarity, size)Can separate many bile acid isomers and conjugates. nih.gov
Tandem Mass Spectrometry (MS/MS) Generation of unique fragment ions upon collision-induced dissociationDifferentiates co-eluting isomers based on their fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurementsCan distinguish between compounds with the same nominal mass but different elemental compositions.

Impact of Deuterium Labeling Position on Tracer Fidelity and Research Outcomes

The position of the deuterium label within a molecule can have a significant impact on its metabolic stability and, consequently, on the reliability of the tracer in research studies. This is due to the kinetic isotope effect (KIE), where the presence of a heavier isotope, such as deuterium, can slow down the rate of a chemical reaction, particularly if the bond to the isotope is broken in the rate-determining step. wikipedia.orgyoutube.com

In the context of bile acid metabolism, if a deuterium atom is placed at a position that undergoes enzymatic hydroxylation or dehydrogenation, the rate of that metabolic conversion may be slower for the deuterated molecule compared to its non-deuterated counterpart. This can lead to an underestimation of the true metabolic flux. Therefore, for a deuterated tracer to accurately reflect the behavior of the endogenous compound, the labels should ideally be placed at positions that are metabolically stable and not directly involved in the enzymatic reactions being studied. nih.gov

For this compound, the "d5" designation indicates that five hydrogen atoms have been replaced by deuterium. The specific positions of these labels are crucial for its utility as a tracer. If the labels are on the stable steroid nucleus and not at sites of major metabolic activity, the tracer will more accurately reflect the in vivo behavior of 3β-ursodeoxycholic acid. Conversely, if the labels are in a metabolically labile position, there is a risk of label loss, which would compromise the quantitative accuracy of the study.

Structure-Activity Relationship Studies for Bile Acid Analogues using Deuterated Probes

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. In the field of bile acid research, SAR studies have been instrumental in elucidating the features that govern their interactions with nuclear receptors, such as the farnesoid X receptor (FXR), and their subsequent effects on gene expression and metabolism. nih.gov

Deuterated probes like this compound can be valuable tools in SAR studies. By selectively labeling different positions on the bile acid molecule, researchers can investigate how specific structural modifications affect receptor binding and activation. For example, the 3β-hydroxyl group of 3β-ursodeoxycholic acid is a key structural feature that differentiates it from its 3α-epimer, chenodeoxycholic acid. Studies have shown that UDCA binds to the ileal bile acid binding protein (IBABP) and can influence the binding of other bile acids, which is important for the activation of FXRα. nih.govopenalex.org

While direct SAR studies utilizing this compound are not extensively documented, the principles of using labeled compounds to probe molecular interactions are well-established. A deuterated analog can be used in competitive binding assays to determine the affinity of other, non-labeled bile acid analogs for a particular receptor or transporter. The use of a labeled probe allows for sensitive and accurate detection of binding events. Furthermore, by observing the metabolic fate of a deuterated probe, researchers can gain insights into how structural features influence metabolic stability and the formation of active or inactive metabolites.

Future Directions and Emerging Research Avenues for 3β Ursodeoxycholic Acid D5

Integration with Multi-Omics Approaches (e.g., Proteomics, Microbiomics) in Bile Acid Research

The integration of 3β-Ursodeoxycholic Acid-d5 into multi-omics workflows promises to provide a more holistic understanding of bile acid metabolism and its systemic effects. By combining metabolomics with proteomics and microbiomics, researchers can trace the journey of this labeled bile acid and simultaneously observe its impact on protein expression and gut microbial composition and function.

In the realm of proteomics , this compound can be utilized to investigate how specific bile acids influence the expression of proteins involved in their own synthesis, transport, and signaling pathways. For instance, studies have shown that ursodeoxycholic acid (UDCA) administration can alter the expression of key proteins involved in bile acid homeostasis. By using a labeled version like this compound, researchers can precisely track its metabolic fate and correlate it with changes in the proteome of liver cells, intestinal cells, and even circulating immune cells. This approach can help to identify novel protein targets of bile acids and elucidate the molecular mechanisms underlying their therapeutic effects.

The interaction between bile acids and the gut microbiome is a burgeoning field of research. The gut microbiota extensively metabolizes primary bile acids into a diverse array of secondary bile acids, which in turn shape the microbial community structure and function. Studies have demonstrated that UDCA administration can lead to significant shifts in the gut microbiome composition. The use of this compound as a tracer will allow for a more precise understanding of these interactions. Researchers can track the biotransformation of this specific bile acid by different microbial species and concurrently analyze changes in the microbiome at a functional level (metatranscriptomics and metaproteomics). This will be instrumental in identifying the key microbial enzymes responsible for specific bile acid modifications and understanding how these modifications impact host physiology.

Research AreaApplication of this compoundPotential Insights
Proteomics Tracing the metabolic fate and correlating with changes in the proteome of hepatic and intestinal cells.Identification of novel protein targets of bile acids and elucidation of their molecular mechanisms.
Microbiomics Tracking the biotransformation by gut microbiota and analyzing concurrent changes in microbial composition and function.Identification of key microbial enzymes in bile acid metabolism and understanding the impact of microbial modifications on the host.

Development of Novel Analytical Platforms for Comprehensive Deuterated Bile Acid Profiling

The accurate and sensitive quantification of bile acids in complex biological matrices is crucial for understanding their physiological roles. The development of novel analytical platforms, particularly those based on mass spectrometry, is a key area of future research for deuterated bile acids like this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. Future developments in this area will likely focus on:

Higher-throughput methods: The development of rapid and robust LC-MS/MS methods will be critical for analyzing large cohorts in clinical and epidemiological studies.

Enhanced isomer separation: The bile acid pool is composed of numerous isomers with similar physicochemical properties, making their separation challenging. Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) and multidimensional chromatography, will be crucial for resolving these isomers and enabling their accurate quantification.

Comprehensive profiling: The development of methods that can simultaneously quantify a wide range of deuterated and non-deuterated bile acids will provide a more complete picture of bile acid metabolism.

Below is a table summarizing typical mass spectrometry parameters used for the analysis of deuterated ursodeoxycholic acid and its conjugates, which can be adapted for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
UDCA-d4395.3395.3Negative ESI
GUDCA-d5453.374.0Negative ESI
TUDCA-d5503.279.9Negative ESI
UDCA D4395.3377.1Negative ESI

Advanced Computational Modeling and Simulation in Bile Acid Dynamics

Computational modeling and simulation are becoming increasingly important tools for understanding the complex dynamics of biological systems. In the context of bile acid metabolism, physiologically-based pharmacokinetic (PBPK) models can be used to simulate the absorption, distribution, metabolism, and excretion of bile acids throughout the body.

The use of this compound can play a crucial role in the development and validation of these computational models. By administering a known dose of the labeled compound and measuring its concentration in various tissues and fluids over time, researchers can obtain valuable data to parameterize and refine their models. This will allow for more accurate predictions of how bile acid metabolism is altered in different disease states or in response to therapeutic interventions.

Furthermore, computational models can be used to simulate the metabolic fate of this compound and predict the formation of its various metabolites. This information can then be used to guide the development of targeted analytical methods for the detection of these metabolites in biological samples. The integration of experimental data from tracer studies with this compound and in silico modeling will provide a powerful platform for dissecting the complexities of bile acid dynamics.

Potential as a Research Probe for Unraveling Complex Biological Mechanisms

Beyond its use as a tracer and internal standard, this compound has the potential to be a valuable research probe for unraveling complex biological mechanisms. By virtue of its isotopic label, its metabolic products can be distinguished from the endogenous pool, allowing for the precise investigation of specific metabolic pathways.

For example, studies have shown that UDCA can influence various cellular processes, including lipid metabolism, inflammation, and cell signaling. By using this compound, researchers can investigate whether this specific stereoisomer has unique biological activities. For instance, it can be used to study its interaction with specific receptors and transporters, and to determine its impact on gene expression and protein activity in a highly specific manner.

Moreover, this compound can be used to investigate the metabolic pathways involved in the biotransformation of ursodeoxycholic acid and its stereoisomers. By tracking the appearance of labeled metabolites, researchers can identify the enzymes and microbial species responsible for these transformations. This knowledge can be leveraged to develop novel therapeutic strategies that target specific metabolic pathways to modulate the bile acid pool in a beneficial way.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.